2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride
Description
2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride is a heterocyclic compound featuring a fused oxazole-azepine core structure with a ketone group and a hydrochloride salt. Its structural complexity arises from the oxazole ring fused to a seven-membered azepine ring, which distinguishes it from simpler monocyclic analogs.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c10-7-5-1-3-8-4-2-6(5)11-9-7;/h8H,1-4H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWNFZFAUYVEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C(=O)NO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride involves multiple steps, typically starting with the formation of the oxazolo ring followed by the azepin ring. Specific reagents and catalysts are used to facilitate these reactions, and the conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Overview
2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride is a chemical compound with the molecular formula C7H11ClN2O2 and a CAS number of 1955553-79-3. This compound features a unique oxazoloazepine structure that integrates both oxazole and azepine moieties. Its hydrochloride form enhances solubility in water, making it a candidate for various pharmacological applications.
Pharmacological Properties
Research into the biological activity of this compound is still emerging. Preliminary studies suggest potential anxiolytic and antidepressant properties similar to those observed in other compounds within the benzodiazepine class. The interaction studies indicate that this compound may bind to various receptors in the central nervous system (CNS), which could lead to therapeutic effects in anxiety disorders and depression.
Potential Applications
The potential applications of this compound can be categorized as follows:
- Anxiolytic Agents : The compound may exhibit properties that help alleviate anxiety symptoms.
- Antidepressants : It could potentially serve as a treatment option for depressive disorders.
- CNS Modulators : Its ability to interact with neurotransmitter receptors suggests it might modulate CNS activity effectively.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Oxazole Ring : Initial steps often involve creating the oxazole ring through cyclization reactions.
- Azepine Integration : Following the formation of the oxazole structure, azepine moieties are integrated into the compound.
- Hydrochloride Salt Formation : The final step often includes treating the base form with hydrochloric acid to yield the hydrochloride salt.
The specific protocols may vary based on desired purity and yield; however, detailed methodologies are essential for reproducibility in research settings.
Mechanism of Action
The mechanism of action of 2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison
Spectroscopic Characterization
The target compound lacks reported spectroscopic data. In contrast, analogs in were characterized by $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry. For example:
Biological Activity
2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride is a chemical compound characterized by its unique oxazoloazepine structure. This compound has garnered interest in pharmacological research due to its potential therapeutic properties. The aim of this article is to explore the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H11ClN2O2
- CAS Number : 1955553-79-3
- Structure : The compound features an oxazole ring fused to an azepine structure, which may contribute to its biological activity.
Pharmacological Properties
Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several potential pharmacological properties:
The exact mechanisms by which this compound exerts its effects remain to be fully elucidated. However:
- Binding Affinity : Preliminary data suggest that the compound may have a binding affinity for various neurotransmitter receptors similar to those targeted by known anxiolytics and cognitive enhancers.
- Reversible Inhibition of AChE : Studies on structurally similar compounds indicate that they exhibit reversible inhibition of AChE by forming non-covalent interactions within the enzyme's active site .
Case Studies and Research Findings
Several studies have investigated related compounds with promising findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
